2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one
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Overview
Description
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methylsulfanyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method involves heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . This reaction leads to the selective formation of pyrido[4,3-d]pyrimidin-5-ones or pyrido[4,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including oxidation, substitution, and cyclization. For example, the methylsulfanyl group can be oxidized using m-chloroperbenzoic acid to introduce other functional groups .
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid is commonly used to oxidize the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used to substitute the methylsulfanyl group after oxidation.
Cyclization: Sodium methoxide in butanol under reflux conditions is used for cyclization reactions.
Major Products
The major products formed from these reactions include derivatives of pyrido[4,3-d]pyrimidin-5-one and pyrido[4,3-d]pyrimidin-7-one, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one and its derivatives have been studied for their potential biological activities. These compounds exhibit a broad spectrum of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . They have also been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, making them promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one involves the inhibition of specific molecular targets such as phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . By inhibiting these enzymes, the compound can interfere with key signaling pathways involved in cell proliferation and survival, leading to its antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its inhibitory effects on protein tyrosine kinases.
Pyrimidino[4,5-d][1,3]oxazine: A related compound with potential therapeutic applications.
Uniqueness
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can be further modified to introduce various functional groups. This versatility makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C8H7N3OS |
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Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-methylsulfanyl-4aH-pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H7N3OS/c1-13-8-10-4-5-6(11-8)2-3-9-7(5)12/h2-5H,1H3 |
InChI Key |
JTZNEIVIUXDAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=NC(=O)C2C=N1 |
Origin of Product |
United States |
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